Bicyclo[2.2.1]heptan-2-ol
Overview
Description
. It is a derivative of norbornane and features a hydroxyl group attached to the second carbon of the bicyclo[2.2.1]heptane structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride or lithium aluminum hydride . Another method includes the hydroboration-oxidation of norbornene, where norbornene is first reacted with borane to form an organoborane intermediate, which is then oxidized to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: The compound can be reduced to norbornane using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur with reagents like phosphorus tribromide, leading to the formation of norbornyl bromide.
Major Products:
Oxidation: Norcamphor
Reduction: Norbornane
Substitution: Norbornyl bromide
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds, such as:
Norbornane: The fully reduced form, lacking the hydroxyl group, which affects its chemical properties and applications.
Norbornyl bromide: A halogenated derivative used in substitution reactions and as an intermediate in organic synthesis.
Uniqueness: this compound’s unique combination of a rigid bicyclic structure and a reactive hydroxyl group makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030874 | |
Record name | 2-Norbornanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-68-4, 497-36-9, 497-37-0 | |
Record name | Norborneol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | endo-Bicyclo(2.2.1)heptan-2-ol | |
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Record name | 2-Norbornanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-Norborneol | |
Source | DTP/NCI | |
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Record name | endo-Norborneol | |
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Record name | Norborneol | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
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Record name | 2-Norbornanol | |
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Record name | Bicyclo[2.2.1]heptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Endo-bicyclo[2.2.1]heptan-2-ol | |
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Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bicyclo[2.2.1]heptan-2-ol?
A1: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.
Q2: Are there different isomers of this compound?
A2: Yes, this compound exists as both endo and exo isomers, and each isomer can be chiral. Research often focuses on specific isomers, such as (1R,2S,4R)-2-(2-hydroxy-3-(2-hydroxyphenyl)benzyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol [] or (1S-endo)-Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,acetate [].
Q3: Can this compound derivatives act as catalysts?
A3: Yes, certain derivatives, particularly chiral amino alcohols derived from this compound, have shown potential as catalysts in asymmetric synthesis. For example, 1,7,7-trimethyl-3-(pyrid-2-ylmethyl)this compound has been investigated for its ability to control the enantioselective addition of organozinc reagents to aldehydes [].
Q4: How do structural modifications to this compound impact its reactivity?
A4: The position and orientation of substituents on the bicyclic ring system significantly influence reactivity. For example, the pyrolysis of acetates of different methyl-substituted this compound isomers yields distinct product distributions, highlighting the importance of stereochemistry in elimination reactions [].
Q5: How does the structure of this compound relate to its potential as a nucleoside building block?
A5: The rigid bicyclic structure of this compound makes it a valuable scaffold for developing conformationally locked carbocyclic nucleosides. Researchers have synthesized various derivatives by introducing amino and hydroxymethyl groups at specific positions, enabling the attachment of purine or pyrimidine bases [, ].
Q6: What analytical techniques are used to study this compound and its derivatives?
A6: Researchers employ a range of techniques, including:
- GC-MS (Gas Chromatography-Mass Spectrometry): This method is widely used for identifying and quantifying this compound and related compounds in complex mixtures, such as essential oils [, , , , , , , ].
- Pyrolysis-GC/MS: This technique helps analyze the thermal degradation products of this compound derivatives, offering insights into their stability and potential applications [].
- Capillary Electrophoresis (CE) and CE-MS: These techniques are particularly useful for separating and characterizing chiral this compound derivatives, especially in the context of asymmetric catalysis [].
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